Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)- is a derivative of phenothiazine, a heterocyclic compound with significant bioactivity. Phenothiazine derivatives have been widely studied for their pharmacological properties and applications in various fields, including psychiatry, allergy treatment, and more recently, as potential anti-infective agents .
Preparation Methods
The synthesis of phenothiazine derivatives typically involves classical condensation reactions. For instance, phenothiazine can be synthesized from diphenylamine through fusion with powdered sulfur and iodine . Another method involves the reaction of o-iodoaniline with 2-bromobenzenethiol in the presence of copper iodide, l-proline, potassium carbonate, and 2-methoxy ethanol . Industrial production methods often utilize these classical synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Phenothiazine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acyl chlorides, aluminum chloride, and carbon disulfide . For example, acylation of phenothiazine with acyl chlorides in toluene produces 10-acylphenothiazine, which can further undergo Friedel-Crafts acylation to yield 2,10-diacylphenothiazine . The major products formed from these reactions are often intermediates for the synthesis of more complex heterocyclic systems.
Scientific Research Applications
Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)- has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing various heterocyclic compounds . In biology and medicine, phenothiazine derivatives are known for their antipsychotic, antihistaminic, and anti-inflammatory properties . They are also being investigated for their potential use in treating infectious diseases and as components in advanced battery and fuel cell technologies .
Mechanism of Action
The mechanism of action of phenothiazine derivatives involves their interaction with various molecular targets and pathways. For instance, they are known to affect neurotransmitter systems in the brain, which is why they are used as antipsychotic agents . Phenothiazine derivatives can also inhibit certain enzymes and receptors, contributing to their antihistaminic and anti-inflammatory effects .
Comparison with Similar Compounds
Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)- can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While chlorpromazine is primarily used as an antipsychotic agent, promethazine is used for its antihistaminic properties . The unique aspect of phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)- lies in its specific molecular structure, which may confer distinct pharmacological properties and applications .
Conclusion
Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)- is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and wide range of applications make it a valuable subject of study in both academic and industrial research.
Properties
CAS No. |
97572-00-4 |
---|---|
Molecular Formula |
C20H25N3OS |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C20H25N3OS/c1-3-22(4-2)14-13-21-15-20(24)23-16-9-5-7-11-18(16)25-19-12-8-6-10-17(19)23/h5-12,21H,3-4,13-15H2,1-2H3 |
InChI Key |
UPRAHISULZFIQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.